
CASIN
Vue d'ensemble
Description
CASIN est un inhibiteur de petite molécule qui cible la protéine Cdc42, un membre de la famille Rho GTPase. Ce composé est connu pour sa capacité à moduler l'activité de Cdc42, qui joue un rôle crucial dans divers processus cellulaires, notamment la régulation du cycle cellulaire, la migration cellulaire et l'organisation du cytosquelette .
Méthodes De Préparation
La synthèse de CASIN implique plusieurs étapes, commençant par la préparation de la structure de base suivie d'une fonctionnalisation. La voie synthétique comprend généralement l'utilisation de solvants organiques et de réactifs dans des conditions contrôlées. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
CASIN subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
Anti-Aging Effects
Recent studies have highlighted the potential of CASIN in promoting skin rejuvenation and combating aging. In a study conducted on naturally aging mice, this compound was shown to:
- Increase epidermal and dermal thickness.
- Enhance the dermal-epidermal junction.
- Stimulate collagen and elastic fiber synthesis.
These effects were mediated by the ribosomal protein RPL4, suggesting that this compound could serve as a promising anti-aging agent in dermatological applications .
Endothelial Cell Expansion and Angiogenesis
This compound has been investigated for its role in enhancing endothelial cell proliferation and angiogenesis. In vitro experiments demonstrated that:
- This compound, alongside AMD3100, increased endothelial cell expansion by up to two-fold.
- It induced tube formation and ex vivo sprouting.
These findings suggest potential applications in developing artificial vascular systems and therapies for diseases associated with endothelial dysfunction, such as cardiovascular diseases .
Hair Regeneration
Research indicates that this compound may influence hair follicle stem cells, promoting hair regeneration. Systematic administration of this compound has been shown to increase the percentage of anagen skin area in elderly mice, highlighting its potential in treating hair loss conditions .
Data Tables
The following table summarizes key findings from various studies on the applications of this compound:
Case Study 1: Anti-Aging Properties
In a controlled experiment involving C57BL/6 mice aged 9 to 24 months, this compound was administered both topically and via subcutaneous injection. Results indicated significant improvements in skin structure and function, with enhanced collagen production noted over a 21-day period. The study concluded that this compound's modulation of Cdc42 activity plays a critical role in skin aging processes .
Case Study 2: Vascular Tissue Engineering
A study focused on developing tissue-engineered veins used this compound to enhance endothelial cell growth. The results showed that this compound not only increased cell numbers but also improved functional characteristics essential for vascular grafts. This application is particularly relevant for patients requiring vascular reconstruction due to injury or disease .
Mécanisme D'action
CASIN exerts its effects by disrupting the exchange of guanine nucleotides necessary for the activation of Cdc42. This inhibition prevents Cdc42 from interacting with its downstream effectors, thereby inhibiting actin assembly and preventing the formation of actin-rich folds in the cell membrane. This mechanism is crucial for its role in modulating cell migration and cytoskeletal organization .
Comparaison Avec Des Composés Similaires
CASIN est unique dans son ciblage spécifique de Cdc42. Des composés similaires comprennent d'autres inhibiteurs de Rho GTPase tels que ML141 et NSC23766, qui ciblent différents membres de la famille Rho GTPase. La spécificité de this compound pour Cdc42 en fait un outil précieux pour étudier les rôles distincts de cette protéine dans les processus cellulaires .
Activité Biologique
CASIN (Cdc42 Activity Inhibitor) is a small-molecule compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and anti-aging effects. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.
This compound primarily functions as an inhibitor of Cdc42, a member of the Rho GTPase family involved in regulating various cellular functions such as cytoskeletal dynamics, cell migration, and proliferation. By inhibiting Cdc42 activity, this compound disrupts actin polymerization and cellular adhesion, leading to altered cell movement and potentially enhanced mobilization of stem cells.
Key Findings:
- Inhibition of Cdc42 : this compound selectively inhibits Cdc42 activity, which is crucial for maintaining the balance between cell adhesion and migration. This inhibition leads to decreased cell attachment and enhanced egress from the bone marrow (BM) to peripheral blood (PB) in hematopoietic stem/progenitor cells (HSPCs) .
- Chemoresistance Overcoming : When combined with quinacrine (QC), this compound demonstrates significant chemosensitizing activity against AraC-resistant acute lymphoblastic leukemia (ALL) cells. This combination reduces the number of quiescent leukemic stem cells in the BM, thereby enhancing treatment efficacy .
1. Stem Cell Mobilization
This compound has been shown to effectively mobilize HSPCs from the BM into PB. In comparative studies, this compound outperformed traditional mobilization agents like AMD3100 in mobilizing leukemic stem cells .
Mobilization Agent | Total hCD45+ Cells Mobilized | hCD45+CD34+ Cells Mobilized |
---|---|---|
This compound | High | Superior |
AMD3100 | Moderate | Moderate |
G-CSF | Moderate | Moderate |
2. Anti-Aging Effects
Recent studies suggest that this compound may have anti-aging properties. It has been reported to increase epidermal and dermal thickness, enhance the dermal-epidermal junction, and stimulate collagen synthesis in aged skin models .
- Lifespan Extension : Systematic administration of this compound has been shown to extend both average and maximum lifespan in elderly mice by acting on hair-follicle stem cells to promote hair regeneration .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound in clinical settings:
- Case Study on ALL Treatment : A study demonstrated that the addition of this compound to a chemotherapy regimen significantly reduced ALL cell populations in the BM while increasing their presence in PB, indicating effective mobilization and potential for improved therapeutic outcomes .
- Anti-Aging Research : In a controlled study involving aged rat mesenchymal stem cells, this compound treatment resulted in decreased levels of reactive oxygen species (ROS) and markers associated with aging (e.g., p16INK4a), suggesting a mechanism through which it exerts its anti-aging effects .
Propriétés
IUPAC Name |
2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-12-11-21-19-8-4-7-16-17-13-15(14-5-2-1-3-6-14)9-10-18(17)22-20(16)19/h1-3,5-6,9-10,13,19,21-23H,4,7-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIUMAOXORBRCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387144 | |
Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-86-6, 425399-05-9 | |
Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CASIN directly binds to Cdc42, specifically interfering with its GTP loading exchange reactions, which are catalyzed by guanine nucleotide exchange factors (GEFs). [] This inhibition occurs within a concentration range of 5–50 μM. [] By suppressing Cdc42 activity, this compound disrupts downstream signaling cascades, impacting various cellular processes such as:
- Actin Cytoskeleton Reorganization: Cdc42 plays a crucial role in actin polymerization, filopodia formation, and cell spreading. This compound effectively blocks these processes in various cell types, including platelets, fibroblasts, and hematopoietic stem cells. [, , , , ]
- Cell Adhesion and Migration: this compound inhibits α5β1 integrin-mediated adhesion to fibronectin and disrupts directional migration towards SDF-1α in hematopoietic stem/progenitor cells. [] These effects are likely due to disrupted actin dynamics and altered cell signaling.
- Cellular Signaling Pathways: this compound inhibits the phosphorylation of downstream Cdc42 effectors like PAK1 in platelets. [] It also impacts signaling pathways like EGFR/STAT3/ERK in multiple myeloma cells, contributing to its anti-tumor effects. []
ANone: The molecular formula for this compound is C20H21N3O and its molecular weight is 319.4 g/mol.
ANone: While the provided research papers do not delve into the detailed spectroscopic characterization of this compound, its structure and potential synthesis routes suggest the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation.
ANone: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Therefore, there is limited information available regarding its material compatibility, stability under various environmental conditions, or potential catalytic properties. Further research is needed to explore these aspects.
ANone: The provided research emphasizes the in vitro and in vivo biological effects of this compound. There is limited information regarding computational chemistry modeling, detailed structure-activity relationship studies, or formulation approaches for this compound. Further research in these areas could help optimize its efficacy and delivery.
ANone: The current research on this compound focuses on its mechanism of action and potential therapeutic benefits. Information regarding its absorption, distribution, metabolism, excretion, and long-term toxicity is limited and requires further investigation. While promising results have been observed in preclinical models, comprehensive safety and toxicology studies are needed to determine its suitability for clinical use.
ANone: The provided research primarily focuses on the fundamental biological effects of this compound. Consequently, there's limited information available concerning specialized drug delivery approaches, identified biomarkers for efficacy or toxicity, specific analytical techniques for its detection and quantification, or its potential environmental impact.
ANone: Future research on this compound could focus on:
ANone: Preclinical studies suggest several potential therapeutic applications for this compound, including:
- Hematopoietic Stem Cell Transplantation: this compound could potentially improve engraftment of transplanted stem cells by modulating the bone marrow niche. [, , ]
- Acute Myeloid Leukemia: Targeting Cdc42 with this compound shows promise in mobilizing leukemia initiating cells, potentially enhancing the efficacy of chemotherapy. []
- Multiple Myeloma: this compound exhibits anti-tumor activity in multiple myeloma, particularly in drug-resistant cases, by inhibiting Cdc42-mediated signaling pathways. [, ]
- Hair Loss: this compound shows potential in promoting hair regeneration by restoring canonical Wnt signaling in aged hair follicle stem cells. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.